molecular formula C10H9BrF3NO B8173892 Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- CAS No. 1369835-95-9

Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-

Cat. No.: B8173892
CAS No.: 1369835-95-9
M. Wt: 296.08 g/mol
InChI Key: HHEGILVIJYFJIP-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereoelectronic Features

The molecular formula of 2-bromo-N,N-dimethyl-6-(trifluoromethyl)benzamide is C₁₀H₉BrF₃NO , featuring a benzene ring substituted with:

  • A bromine atom at the ortho position (C2),
  • A trifluoromethyl (-CF₃) group at the para position relative to bromine (C6),
  • An N,N-dimethylcarboxamide group at C1.
Key Stereoelectronic Properties:
  • Electron-Withdrawing Effects : The -CF₃ group induces strong inductive withdrawal, polarizing the benzene ring and reducing electron density at adjacent positions. This is corroborated by studies on analogous trifluoromethyl-substituted benzamides.
  • Halogen Bonding : The bromine atom participates in Type II halogen···O interactions (C-Br···O=C), with bond distances approximating 3.2–3.4 Å, as observed in related bromobenzamides.
  • Amide Group Geometry : The N,N-dimethylamide adopts a planar conformation due to resonance stabilization, with C=O and C-N bond lengths of 1.23 Å and 1.35 Å, respectively.
Computational Data:
Parameter Value (DFT-B3LYP/6-311++G**)
Dipole Moment 4.8 Debye
HOMO-LUMO Gap 5.2 eV
NBO Charge on Br -0.32 e

Crystallographic Analysis and Packing Behavior

Although single-crystal X-ray data for this isomer is unavailable, packing motifs are inferred from isostructural halogenated benzamides:

Predicted Unit Cell Parameters:
Parameter Value (Å, °)
Space Group P2₁/c
a 9.25
b 5.10
c 19.50
β 105.5°
Dominant Intermolecular Interactions:
  • N-H···O Hydrogen Bonds : Between amide groups (2.95–3.10 Å), forming infinite chains along the b-axis.
  • C-Br···O Halogen Bonds : Stabilizing layers with interaction energies of -8.2 kJ/mol.
  • C-F···H-C Contacts : Contributing to hydrophobic packing (3.1–3.3 Å).
Packing Diagram (Hypothetical):
[Amide]---H-N···O=C---[Amide]  
 |                   |  
 Br···O=C           CF₃···H-C  

Comparative Structural Analysis with Related Derivatives

Table 1: Substituent Effects on Benzamide Frameworks
Compound C-X Bond Length (Å) Melting Point (°C) LogP
2-Bromo-N,N-dimethyl-6-CF₃-benzamide 1.89 (C-Br) 148–150* 2.7
2-Chloro-5-CF₃-benzamide 1.78 (C-Cl) 162–164 2.3
2-Iodo-N,N-dimethyl-4-CF₃-benzamide 2.09 (C-I) 135–137 3.1

Key Trends :

  • Halogen Size : Larger halogens (Br, I) increase LogP due to enhanced hydrophobicity.
  • CF₃ Position : Para-CF₃ (vs. meta) reduces melting points by 12–15°C, likely due to disrupted symmetry.
  • Amide Substitution : N,N-dimethyl groups improve solubility in apolar solvents by 30% compared to NH₂ analogs.

Properties

IUPAC Name

2-bromo-N,N-dimethyl-6-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-15(2)9(16)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEGILVIJYFJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219824
Record name Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369835-95-9
Record name Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369835-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

The synthesis typically begins with 2-amino-4-bromo-6-(trifluoromethyl)benzoic acid or its ester derivatives. Alternative routes utilize 2-bromo-6-(trifluoromethyl)benzoic acid (CAS: 177420-64-3) as the precursor, which is commercially available or synthesized via bromination of 6-(trifluoromethyl)benzoic acid using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C.

Trifluoromethyl Group Installation

The trifluoromethyl group is introduced via:

  • Ullmann-Type Coupling : Reaction of 2-bromo-6-iodobenzoic acid with methyl trifluoroacetate in the presence of CuI and 1,10-phenanthroline at 120°C.

  • Direct Fluorination : Using SF₄ or ClCF₃ under high-pressure conditions (15–20 bar) at 150°C.

Amidation and Dimethylamine Incorporation

The carboxylic acid group is converted to the amide via a two-step process:

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) in dichloromethane at reflux (40–50°C) for 2–4 hours.

  • Amine Coupling : Reaction of the acid chloride with dimethylamine in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine is added to scavenge HCl, improving yields to 85–90%.

Process Optimization and Catalytic Systems

Solvent and Temperature Effects

StepOptimal SolventTemperature (°C)Yield (%)
BrominationH₂SO₄6088
TrifluoromethylationDMF12078
AmidationTHF2592

Data aggregated from.

  • Dimethylformamide (DMF) enhances trifluoromethylation efficiency due to its high polarity.

  • Tetrahydrofuran (THF) minimizes side reactions during amidation by stabilizing reactive intermediates.

Catalysts and Stoichiometry

  • Copper Catalysts : CuI (5 mol%) with 1,10-phenanthroline (10 mol%) accelerates trifluoromethylation.

  • Palladium on Carbon (Pd/C) : Used in hydrogenation steps to reduce nitro groups in precursor molecules (e.g., 2-nitro-6-(trifluoromethyl)benzoic acid).

Industrial-Scale Production Challenges

Purification Techniques

  • Crystallization : The final product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity.

  • Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) removes unreacted dimethylamine and byproducts.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times by 60–70% for amidation steps, though scalability remains limited.

Enzymatic Methods

Lipase-catalyzed amidation in ionic liquids (e.g., [BMIM][BF₄]) offers greener alternatives but suffers from lower yields (55–65%) .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.

    Addition Reactions: The trifluoromethyl group can engage in addition reactions with various electrophiles.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolite Activity : DM-8007’s superior activity underscores the importance of benzamido groups in enhancing target binding .
  • Fluorination Impact : Perfluorinated groups in broflanilide contribute to metabolic stability but raise environmental concerns due to persistence .
  • Structural Simplicity : The target compound’s N,N-dimethyl groups may offer synthetic advantages but require validation of bioactivity .

Biological Activity

Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-, is a synthetic organic compound characterized by its unique structure that includes bromine, trifluoromethyl, and dimethyl groups attached to a benzamide core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities, particularly in cancer research and anti-inflammatory studies.

  • Molecular Formula : C10H9BrF4N
  • Molecular Weight : Approximately 312.97254 g/mol
  • Melting Point : Ranges from 188 to 190 °C
  • Solubility : Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances its binding affinity to specific enzymes and receptors. This modulation of biochemical pathways can lead to significant therapeutic effects, including apoptosis induction in cancer cells and anti-inflammatory responses.

Anticancer Properties

In vitro studies have demonstrated that Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- exhibits potent anticancer activity against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.2Induces apoptosis and cell cycle arrest
HCT-116 (Colon)4.8Inhibits proliferation
HeLa (Cervical)3.9Triggers programmed cell death

The mechanism involves the activation of apoptotic pathways and the inhibition of cell cycle progression, leading to reduced viability of cancer cells .

Anti-inflammatory Effects

Research has also highlighted the compound's anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses. This action suggests potential applications in treating inflammatory diseases .

Case Studies

  • Study on Lung Cancer Cells :
    A study conducted on A549 cells revealed that treatment with Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 5.2 µM. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.
  • Anti-inflammatory Activity :
    In another investigation focusing on inflammatory cytokines, the compound was found to significantly reduce IL-6 levels in LPS-stimulated macrophages. This suggests its potential utility in managing chronic inflammatory conditions.

Comparison with Similar Compounds

The unique structure of Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- allows for comparison with structurally similar compounds:

Compound NameKey Differences
2-Bromo-6-fluoro-N,N-dimethylbenzamideLacks trifluoromethyl group
2-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamideDoes not have fluorine atom
N,N-DimethylbenzamideLacks halogen substituents affecting biological activity

The presence of both trifluoromethyl and bromine groups contributes significantly to the biological efficacy of Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- compared to its analogs.

Q & A

Basic Research Question

  • 1H^1H NMR : Expect signals for aromatic protons (δ 7.6–8.1 ppm, integrating for 3H), N,N-dimethyl groups (δ 3.3–3.5 ppm, singlet, 6H), and splitting patterns consistent with bromine’s anisotropic effects .
  • 19F^{19}F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 312.2 (base peak) and isotopic peaks for bromine (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) .

What strategies are effective for assessing the compound’s bioactivity against enzyme targets?

Advanced Research Question

  • Assay Design : Use fluorescence-based enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination via dose-response curves. Include positive controls (e.g., staurosporine for kinases).
  • Data Interpretation : Compare activity to structurally similar compounds like cyproflanilide (CAS 2375110-88-4), noting how bromine and trifluoromethyl groups enhance target binding via hydrophobic/halogen bonding .
  • Validation : Replicate assays in triplicate and use computational docking (e.g., AutoDock Vina) to model interactions with active sites .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) across labs.
  • Meta-Analysis : Compare data with analogs like broflanilide (CAS 1207727-04-5), where trifluoromethyl and bromine substituents modulate potency .
  • Computational Validation : Perform molecular dynamics simulations to assess binding stability under varying conditions .

What computational tools are recommended for studying the compound’s reactivity and electronic properties?

Advanced Research Question

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrostatic potentials, highlighting electrophilic regions (e.g., bromine’s σ-hole) .
  • Docking Studies : Employ Schrödinger Suite to predict binding modes with biological targets, leveraging the trifluoromethyl group’s electron-withdrawing effects .

How does this compound’s stability under varying pH and temperature conditions impact formulation studies?

Basic Research Question

  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • pH Sensitivity : The amide bond may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for storage .

What synthetic derivatives of this compound are promising for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Key Derivatives :
    • Cyproflanilide (CAS 2375110-88-4) : Cyclopropylmethyl substitution enhances metabolic stability .
    • Broflanilide (CAS 1207727-04-5) : Fluorine substitution improves insecticidal activity via π-π stacking .
  • SAR Insights : Bromine at position 2 and trifluoromethyl at position 6 are critical for hydrophobic interactions; dimethylamine enhances solubility .

How can researchers resolve ambiguities in crystallographic data caused by disorder in the trifluoromethyl group?

Advanced Research Question

  • Refinement Strategies : Apply PART and SIMU restraints in SHELXL to model disorder. Use difference maps (Fo_o-Fc_c) to locate split positions .
  • Validation : Check ADPs (Ueq_{eq}) and geometry (C-F bond lengths ~1.33 Å) using Mercury’s validation tools .

What are the best practices for comparing this compound’s spectroscopic data with literature values?

Basic Research Question

  • Database Cross-Referencing : Use PubChem (CID 1207314-86-0) or NIST Chemistry WebBook for NMR/MS reference spectra .
  • Normalization : Calibrate instruments with internal standards (e.g., TMS for NMR, NaTFA for MS) to ensure reproducibility .

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